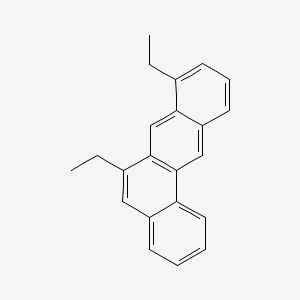
Benz(a)anthracene, 6,8-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 6,8-diethyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings
Vorbereitungsmethoden
The synthesis of benz(a)anthracene derivatives, including 6,8-diethyl-benz(a)anthracene, typically involves several steps. Common synthetic routes include:
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of aromatic compounds using catalysts like aluminum chloride.
Elbs Reaction: This method involves the cyclodehydration of diaryl ketones.
Aromatic Cyclodehydration: This process involves the formation of polycyclic aromatic compounds through the cyclization of aromatic precursors.
Metal-Catalyzed Reactions: Recent advancements have seen the use of metal catalysts to facilitate the formation of complex PAHs from simpler aromatic compounds.
Analyse Chemischer Reaktionen
Benz(a)anthracene, 6,8-diethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.
Substitution: Common reagents for substitution reactions include halogens and nitro groups, which can replace hydrogen atoms on the aromatic rings.
Cyclization: This reaction involves the formation of additional rings, often facilitated by heat or catalysts
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 6,8-diethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research often focuses on its interactions with biological molecules and its potential effects on living organisms.
Medicine: Studies investigate its potential as a therapeutic agent or its role in disease mechanisms.
Wirkmechanismus
The mechanism of action of benz(a)anthracene, 6,8-diethyl- involves its interaction with various molecular targets. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene, 6,8-diethyl- can be compared to other similar compounds, such as:
Benz(a)anthracene, 7,12-dimethyl-: This compound has similar structural features but differs in the position and number of methyl groups.
Benz(a)anthracene, 8,12-dimethyl-: Another derivative with different substitution patterns, affecting its chemical and physical properties
These comparisons highlight the unique properties of benz(a)anthracene, 6,8-diethyl-, such as its specific substitution pattern, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
36911-94-1 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
6,8-diethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-3-15-9-7-10-18-13-22-19-11-6-5-8-17(19)12-16(4-2)21(22)14-20(15)18/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
RHTUEBPQRSQIMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=CC3=C(C=C21)C(=CC4=CC=CC=C43)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
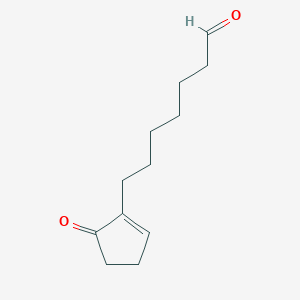
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
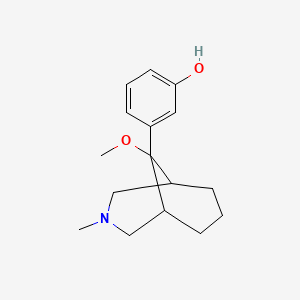

![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
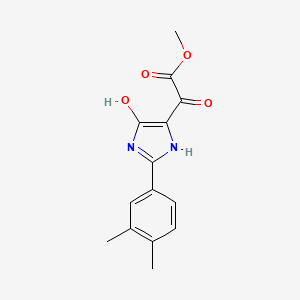
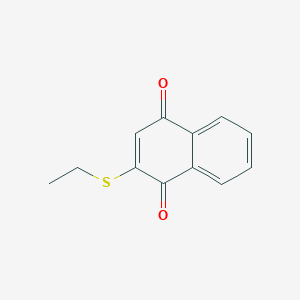

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)

